molecular formula C16H19N3O B7513855 (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone

(3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone

Cat. No. B7513855
M. Wt: 269.34 g/mol
InChI Key: KFGBDVPQXCYDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone, also known as DMQM, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. DMQM is a heterocyclic compound that contains a quinoxaline ring and a piperidine ring, which are two important structural motifs in medicinal chemistry. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMQM will be discussed in

Mechanism of Action

The mechanism of action of (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone involves its binding to the VMAT2 protein. (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone binds to the cytoplasmic side of the protein and blocks the transport of monoamine neurotransmitters from the cytoplasm into the synaptic vesicles. This results in a decrease in the release of neurotransmitters from the presynaptic neuron, which can have various effects on the postsynaptic neuron depending on the type of neurotransmitter involved.
Biochemical and Physiological Effects
(3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone can inhibit the uptake of dopamine, serotonin, and norepinephrine in a dose-dependent manner. In vivo studies have shown that (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone can increase the levels of dopamine and serotonin in the brain, which can have various effects on behavior and cognition. For example, (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been reported to improve memory retention in rats and to attenuate the effects of cocaine in mice.

Advantages and Limitations for Lab Experiments

(3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone has several advantages for lab experiments. Firstly, it is a highly selective inhibitor of VMAT2, which makes it a valuable tool for studying the role of monoamine neurotransmitters in various physiological and pathological conditions. Secondly, (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone has a relatively low toxicity profile, which makes it suitable for in vivo studies. However, there are also some limitations to using (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone in lab experiments. For example, (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone has poor solubility in water, which can make it difficult to administer in vivo. Additionally, (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone. Firstly, more studies are needed to elucidate the exact mechanism of action of (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone on VMAT2. Secondly, (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone could be used to study the role of monoamine neurotransmitters in various neurological and psychiatric disorders, such as Parkinson's disease, depression, and schizophrenia. Thirdly, (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone could be modified to improve its solubility and half-life, which could make it a more effective tool for in vivo studies. Finally, (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone could be used in combination with other compounds to study their synergistic effects on monoamine neurotransmitter release and uptake.
Conclusion
In conclusion, (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone is a promising compound for scientific research due to its potential applications in the field of neuroscience. (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone is a highly selective inhibitor of VMAT2, which makes it a valuable tool for studying the role of monoamine neurotransmitters in various physiological and pathological conditions. However, there are also some limitations to using (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone in lab experiments, such as poor solubility and short half-life. Further research is needed to fully elucidate the mechanism of action of (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone and to explore its potential applications in various research fields.

Synthesis Methods

The synthesis of (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone was first reported by researchers at the University of California, San Francisco in 2011. The method involves the reaction of 2-chloro-3,5-dimethylpyridine with piperidine in the presence of a palladium catalyst to form the intermediate (3,5-dimethylpiperidin-1-yl)pyridine. The intermediate is then reacted with 2-bromoacetophenone in the presence of a copper catalyst to yield (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone. The yield of (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone was reported to be around 50%, and the purity was confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

(3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone has shown promise in various scientific research applications. One of the most notable applications is in the field of neuroscience. (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been reported to be a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is a protein that plays a crucial role in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting VMAT2, (3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone can modulate the levels of these neurotransmitters and therefore be used to study their roles in various physiological and pathological conditions.

properties

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-11-7-12(2)10-19(9-11)16(20)15-8-17-13-5-3-4-6-14(13)18-15/h3-6,8,11-12H,7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGBDVPQXCYDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethylpiperidin-1-yl)-quinoxalin-2-ylmethanone

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